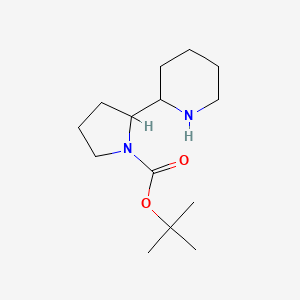

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a piperidin-2-yl substituent at the 2-position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound has a molecular weight of 282.4 g/mol, a purity ≥95%, and is used in laboratory settings for synthetic or pharmacological studies. Its synthesis typically involves multi-step reactions, including coupling and deprotection steps, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 2-piperidin-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJDBVXBFHWXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185556 | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-16-3 | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(2-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine functionality . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes structurally related compounds based on substituent variations, highlighting differences in physicochemical properties, synthesis, and applications.

Pyrrolidine Derivatives with Aromatic Substituents

tert-Butyl 2-(Substituted Benzyl)pyrrolidine-1-carboxylates

- Examples :

Key Data :

Compound Molecular Weight (g/mol) Yield (%) Physical State 2-(2-Methylbenzyl) derivative 206 30 Colorless oil 2-(3,5-Dimethylbenzyl) derivative 220 61 Colorless oil 2-(4-Isopropylbenzyl) derivative 234 70 Colorless oil - Insights :

tert-Butyl 2-(Heteroaryloxymethyl)pyrrolidine-1-carboxylates

Pyrrolidine Derivatives with Sulfur-Containing Substituents

tert-Butyl 2-((4-Methoxyphenyl)thio)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₆H₂₃NO₃S

- Molecular Weight : 309.43 g/mol

Halogenated Derivatives

tert-Butyl 2-(4-Bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

Pyrrolidine-Piperidine Hybrids

tert-Butyl (2S)-2-[2-(Piperidin-2-yl)ethyl]pyrrolidine-1-carboxylate

- Molecular Weight : 282.4 g/mol

- Comparison with Main Compound :

- The hybrid structure may offer improved pharmacokinetic properties over simpler aromatic derivatives due to reduced lipophilicity.

Market and Industrial Relevance

- (R)-tert-Butyl 2-(Cyanomethyl)pyrrolidine-1-carboxylate: Market analysis (2020–2025) highlights its growing demand in chiral synthesis, with detailed cost-profit metrics available .

- Catalytic Applications: Pyrrolidinyl-sulfamide derivatives (e.g., 72a–d, 73a–d) are synthesized using Boc-protected intermediates and serve as organocatalysts in asymmetric reactions .

Biological Activity

Tert-butyl 2-(piperidin-2-yl)pyrrolidine-1-carboxylate (CAS Number: 929974-16-3) is a compound that has attracted attention due to its potential biological activities. This article examines its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.38 g/mol. The compound features a pyrrolidine ring substituted with a piperidine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O2 |

| Molecular Weight | 254.38 g/mol |

| CAS Number | 929974-16-3 |

| Purity | >95% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.12 µg/mL, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

Anti-tumor Activity

The compound's potential as an anti-cancer agent has also been explored. Inhibitors targeting Class I PI3-kinase enzymes have shown promise in cancer therapy, particularly in conditions such as leukemia and solid tumors . The structural characteristics of this compound may allow it to interact effectively with these enzymes, thereby inhibiting tumor cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine and pyrrolidine rings can significantly influence the compound's pharmacological profile. For instance:

- Substituent Variations : Altering the substituents on the piperidine ring can affect binding affinity and selectivity toward specific biological targets.

- Ring Size and Saturation : Changes in ring size or saturation levels may enhance or diminish the compound's stability and reactivity.

Case Studies

- Antimicrobial Efficacy : A study evaluating various pyrrole derivatives demonstrated that modifications similar to those in this compound led to enhanced activity against resistant bacterial strains .

- Cancer Treatment Potential : Research into PI3K inhibitors has shown that compounds structurally related to this compound exhibit significant anti-tumor properties in preclinical models, indicating potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.